2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Fused oxazine derivatives, including pyrazolo[4′,3′:5,6]pyrano[2,3-d]oxazin-5-ones, have been synthesized and evaluated for their chemical and pharmacological activities, including antioxidant and anticancer properties. These compounds exhibit considerable activities, suggesting potential therapeutic applications (Mahmoud et al., 2017).
Novel Heterocyclic Systems
New pyrazolo[5,1-c][1,2,4]triazines, isoxazolo[3,4-d]pyridine, and pyridine derivatives containing benzofuran moiety have been synthesized, indicating the versatility of these heterocyclic frameworks in generating diverse pharmacologically relevant compounds (Abdelhamid et al., 2012).
Antianaphylactic and Antiallergic Agents
Compounds such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have demonstrated antiallergic activity, suggesting their potential as therapeutic agents for allergic reactions (Nohara et al., 1985).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate have shown promising antimicrobial activities, highlighting the potential for these compounds in developing new antimicrobial agents (Habib et al., 2013).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-27-20-6-2-5-16-18-11-17(14-7-8-19-21(10-14)29-13-28-19)25-26(18)23(30-22(16)20)15-4-3-9-24-12-15/h2-10,12,18,23H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKQRCDCKXLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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